molecular formula C9H4Cl2N4 B1532044 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 2097971-27-0

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B1532044
CAS No.: 2097971-27-0
M. Wt: 239.06 g/mol
InChI Key: JLTKDJDYMFTCQF-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is a fused heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is known for its potential therapeutic applications and has been studied for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, this compound can modulate cell cycle progression and induce cell cycle arrest . Additionally, this compound has been shown to interact with adenosine receptors, leading to various downstream effects on cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, its interaction with adenosine receptors can affect neurotransmission and inflammatory responses, highlighting its potential in treating neurological and inflammatory disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which leads to cell cycle arrest and apoptosis in cancer cells . This compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. Additionally, this compound interacts with adenosine receptors, modulating their activity and influencing various signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its interaction with cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . This compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the distribution of this compound, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various target proteins and enzymes . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline typically involves the reaction of 2-azido-4-chlorobenzoic acid with benzyl nitrile under specific conditions to form the desired product . Various methods, such as refluxing in dimethylformamide (DMF) or ethanol, microwave irradiation, and solvent-free conditions, have been employed to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

Scientific Research Applications

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[1,5-a]quinazoline
  • 1,2,4-Triazolo[4,3-a]quinazoline
  • 1,2,4-Triazolo[4,3-c]quinazoline

Uniqueness

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and the presence of chloro groups at positions 5 and 7. This structural feature enhances its biological activity and selectivity compared to other triazoloquinazoline derivatives .

Properties

IUPAC Name

5,7-dichlorotriazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N4/c10-5-1-2-7-6(3-5)9(11)13-8-4-12-14-15(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTKDJDYMFTCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC3=CN=NN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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